molecular formula C17H17F3N2O B11956354 1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea

1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea

Cat. No.: B11956354
M. Wt: 322.32 g/mol
InChI Key: HWNBYUPCQUUOSO-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea is a chemical compound with the molecular formula C17H17F3N2O. It is known for its unique structural features, which include a trifluoromethyl group and a trimethylphenyl group attached to a urea moiety.

Preparation Methods

The synthesis of 1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea typically involves the reaction of 2-(trifluoromethyl)aniline with 2,4,6-trimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Scientific Research Applications

1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea can be compared with other similar compounds, such as:

  • 1-(3-(Trifluoromethyl)phenyl)-3-(2,4,5-trimethylphenyl)urea
  • 1-(4-(Methylthio)phenyl)-3-(2,4,6-trimethylphenyl)urea
  • 1-(2-Fluorophenyl)-3-(2,4,5-trimethylphenyl)urea

These compounds share structural similarities but differ in the position and nature of substituents on the phenyl rings. The unique combination of trifluoromethyl and trimethylphenyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H17F3N2O

Molecular Weight

322.32 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea

InChI

InChI=1S/C17H17F3N2O/c1-10-8-11(2)15(12(3)9-10)22-16(23)21-14-7-5-4-6-13(14)17(18,19)20/h4-9H,1-3H3,(H2,21,22,23)

InChI Key

HWNBYUPCQUUOSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)NC2=CC=CC=C2C(F)(F)F)C

Origin of Product

United States

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